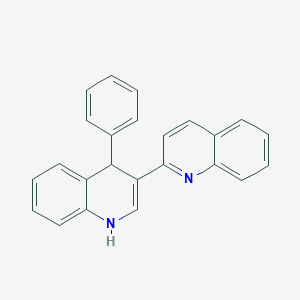

4'-phenyl-1',4'-dihydro-2,3'-biquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-phenyl-1,4-dihydroquinolin-3-yl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2/c1-2-9-18(10-3-1)24-19-11-5-7-13-22(19)25-16-20(24)23-15-14-17-8-4-6-12-21(17)26-23/h1-16,24-25H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZPPRMVJKJMNJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C3=CC=CC=C3NC=C2C4=NC5=CC=CC=C5C=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 4 Phenyl 1 ,4 Dihydro 2,3 Biquinoline Systems

Exploration of Reaction Pathways and Intermediate Species

The formation and subsequent reactivity of the dihydrobiquinoline system are governed by the interplay of electronic and steric factors within the molecule. Understanding the mechanistic underpinnings of these processes is crucial for the rational design of synthetic routes and new derivatives.

Mechanistic Elucidation of Dihydrobiquinoline Formation Reactions

The synthesis of the 4'-phenyl-1',4'-dihydro-2,3'-biquinoline scaffold is not explicitly detailed in the literature under a single named reaction. However, its structure suggests a formation pathway analogous to well-established multicomponent reactions for quinoline (B57606) synthesis, most notably the Friedländer annulation or similar acid-catalyzed condensation reactions.

A plausible mechanistic pathway involves the condensation of a 2-aminoaryl ketone (like 2-aminobenzophenone) with a carbonyl compound possessing a reactive α-methylene group, which in this complex case would be a pre-formed phenyl-substituted quinoline precursor. The reaction likely proceeds through a series of steps:

Initial Condensation: An acid catalyst, such as polyphosphoric acid (PPA), facilitates the condensation between the amine of the 2-aminobenzophenone (B122507) and a carbonyl group of the second reactant. This forms an enamine or iminium intermediate.

Intramolecular Cyclization: A subsequent intramolecular cyclization occurs, where the electron-rich aromatic ring attacks a reactive electrophilic center, likely a protonated carbonyl or an iminium ion.

Dehydration/Aromatization: The final step involves dehydration to form the fully aromatic quinoline ring. In the case of the dihydrobiquinoline, one of the rings remains in a partially saturated state.

The formation of the specific 1',4'-dihydro isomer is a critical aspect. This likely arises from a conjugate addition step, where a nucleophile (potentially from another reacting molecule or the solvent) attacks an α,β-unsaturated iminium species, leading to the observed dihydro structure. The precise nature of the intermediates would be transient and highly dependent on the specific reactants and conditions used.

Key intermediates in such a pathway would include:

Iminium Ions: Formed by the protonation of the initial condensation product.

Enamines: Tautomers of the initial adduct, which are key nucleophiles in the cyclization step.

Zwitterionic Intermediates: In some Lewis acid-catalyzed pathways, zwitterionic iminium enolates can form and collapse to yield the dihydroquinoline product. organic-chemistry.org

Detailed Studies of Electrophilic and Nucleophilic Processes on the Biquinoline Nucleus

The reactivity of the this compound nucleus is dictated by the distinct electronic properties of its constituent parts: the electron-rich 1',4'-dihydronitrogen ring and the more electron-deficient aromatic quinoline ring.

Nucleophilic Character: A nucleophile is a chemical species that donates an electron pair to form a chemical bond. masterorganicchemistry.com The primary nucleophilic sites in the dihydrobiquinoline system are the nitrogen atoms, particularly the N1' atom in the dihydroquinoline ring, and the electron-rich carbon atoms of the enamine-like portion of the same ring. The lone pair of electrons on the nitrogen atom makes it a target for electrophiles. libretexts.org The protonation state significantly affects nucleophilicity; a deprotonated nitrogen would be a much stronger nucleophile. libretexts.org

Electrophilic Character: An electrophile is a species that accepts an electron pair to form a new covalent bond. masterorganicchemistry.com The biquinoline nucleus possesses several electrophilic sites. The carbon atoms in the aromatic quinoline ring, especially those adjacent to the nitrogen atom, are susceptible to attack by strong nucleophiles. Furthermore, the C4' position, bearing the phenyl group, and the C2 position are potential electrophilic centers, particularly if the adjacent nitrogen atom is protonated or coordinated to a Lewis acid, which enhances the electron deficiency of the ring system. youtube.com

Reactions with Electrophiles:

Alkylation/Acylation: The N1' nitrogen can be readily alkylated or acylated using alkyl halides or acyl chlorides. This functionalization can significantly alter the compound's properties.

Protonation: Both nitrogen atoms can be protonated in the presence of acids, forming the corresponding salts. This can influence the reactivity of the entire scaffold.

Reactions with Nucleophiles:

Addition Reactions: Strong nucleophiles, such as organometallic reagents or hydrides, could potentially add to the aromatic quinoline ring, although this would require harsh conditions or activation of the ring.

Substitution: Nucleophilic aromatic substitution (SNAr) is unlikely on the unsubstituted rings but could be facilitated by the presence of leaving groups (like halides) at specific positions on the aromatic quinoline moiety.

Chemical Transformations and Derivatization Strategies of the Dihydrobiquinoline Core

The dihydrobiquinoline scaffold serves as a versatile template for the synthesis of a wide array of derivatives through various chemical transformations. These modifications can be used to modulate the electronic and steric properties of the molecule.

Oxidation Reactions Leading to Aromatic Biquinoline Derivatives

One of the most fundamental transformations of the 1',4'-dihydroquinoline moiety is its oxidation to the fully aromatic quinoline system. This aromatization reaction results in a planar, more conjugated system with different chemical and physical properties.

The oxidation of dihydropyridine-like structures is a well-established process. nih.govnih.gov For the this compound, this would involve the formal loss of two hydrogen atoms from the dihydroquinoline ring to yield the corresponding 4'-phenyl-2,3'-biquinoline. Various oxidizing agents can be employed for this purpose.

| Oxidizing Agent | Typical Conditions | Comments |

| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Inert solvent (e.g., Dioxane, Benzene), Room Temp. or Reflux | High potential oxidant, generally provides clean and high-yielding aromatization. |

| Manganese Dioxide (MnO2) | Inert solvent (e.g., CH2Cl2, Chloroform), Reflux | A mild and selective oxidant, often used for allylic and benzylic alcohol oxidation, but also effective for dehydrogenation of N-heterocycles. |

| Aerobic Oxidation (Pd/C, O2) | Solvent (e.g., Pivalic Acid), Elevated Temp. | A greener alternative using molecular oxygen as the terminal oxidant, often catalyzed by transition metals like palladium. organic-chemistry.org |

| Nitric Acid (HNO3) | Acidic medium | A strong, classical oxidant. Conditions need to be carefully controlled to avoid nitration of the aromatic rings. |

The mechanism of oxidation often involves a hydride transfer from the dihydro-ring to the oxidant, followed by deprotonation to achieve aromatization. In enzymatic systems, cytochrome P-450 has been shown to catalyze the oxidation of similar 4-aryl-1,4-dihydropyridine structures. nih.gov

Selective Reduction Strategies of the Dihydroquinoline Rings

Further reduction of the this compound system can lead to tetrahydro- or even perhydro-biquinoline derivatives. Selective reduction is key to accessing specific saturation patterns.

The existing dihydroquinoline ring is essentially an enamine embedded within a larger structure. This moiety can be reduced under various conditions. Additionally, the aromatic quinoline ring can be reduced, though this typically requires more forcing conditions.

Reduction to Tetrahydroquinoline Derivatives: The C2=N1 and C3'=C4' double bonds in the fully aromatized biquinoline could be reduced. However, starting from the dihydro- form, the most likely reduction would be of the aromatic quinoline ring. Catalytic hydrogenation is a common method.

Reduction of the Amide-like functionality: If the quinoline ring exists in a quinolinone form, the amide C=O bond can be reduced. For instance, quinolin-2(1H)-ones have been reduced to 1,2,3,4-tetrahydroquinolines using systems like SmI2/H2O/Et3N. researchgate.net This suggests that if a carbonyl group were present, it could be a target for reduction.

| Reducing Agent | Target Moiety | Product Type |

| Sodium Borohydride (NaBH4) | Imine/Iminium ion character | Can reduce the C=N bond if activated (e.g., protonated). |

| Lithium Aluminum Hydride (LiAlH4) | Aromatic Ring / Amide C=O | A powerful reducing agent capable of reducing the aromatic system under harsh conditions. More effective for any carbonyl groups. |

| Catalytic Hydrogenation (H2, Pd/C or PtO2) | Aromatic Ring / C=C bonds | Can reduce the aromatic quinoline ring to its tetrahydroquinoline counterpart. Selectivity can be an issue. |

| Samarium(II) Iodide (SmI2) | Carbonyl Groups | Particularly effective for the reduction of amide C=O bonds to amines, suggesting utility if a quinolinone isomer is present. researchgate.net |

Functional Group Interconversions and Substitution Reactions on the Biquinoline Scaffold

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another to access a wider range of derivatives. nih.gov On the this compound scaffold, FGI can be performed on existing substituents or by introducing new ones.

Substitution Reactions:

Electrophilic Aromatic Substitution (EAS): The phenyl ring and the benzenoid part of the quinoline rings are susceptible to EAS reactions like nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. The dihydroquinoline ring, being electron-rich, would be highly activated towards EAS, while the aromatic quinoline ring would be less reactive. The directing effects of the nitrogen atoms and existing substituents would determine the position of substitution.

Nucleophilic Aromatic Substitution (SNAr): This would require the presence of a good leaving group (e.g., a halogen) on one of the aromatic rings, activated by an electron-withdrawing group. This would allow for the introduction of various nucleophiles (e.g., amines, alkoxides).

Interconversion of Functional Groups: If the scaffold bears functional groups like nitro, cyano, or ester groups, they can be converted into other functionalities.

| Initial Group | Reagent(s) | Converted Group |

| Nitro (-NO2) | H2, Pd/C or SnCl2, HCl | Amine (-NH2) |

| Amine (-NH2) | NaNO2, HCl; then CuX | Halogen (-X) |

| Cyano (-CN) | H3O+, heat | Carboxylic Acid (-COOH) |

| Carboxylic Acid (-COOH) | SOCl2; then R-OH | Ester (-COOR) |

These transformations enable the systematic modification of the biquinoline scaffold, allowing for the fine-tuning of its properties for various applications.

Stereochemical Aspects of Dihydrobiquinoline Reactivity and Transformations

Comprehensive searches of scientific literature and chemical databases did not yield specific research findings on the stereochemical aspects of the reactivity and transformations of this compound. The stereochemistry of this molecule would primarily be determined by the chirality of the 1',4'-dihydroquinoline ring, which contains a stereocenter at the C4' position. The presence of the bulky phenyl group at this position suggests that stereoselective reactions could be possible.

While there is a significant body of research on the stereoselective synthesis of simpler 1,4-dihydroquinolines, this information cannot be directly extrapolated to the more complex biquinoline system without dedicated studies. nih.govnih.govresearchgate.net Methodologies such as asymmetric hydrogenation using chiral iridium catalysts have proven effective for creating enantioenriched 1,4-dihydroquinolines. nih.govnih.govresearchgate.net Additionally, kinetic resolution techniques have been employed to separate enantiomers of 1,2- and 1,4-dihydroquinolines. nih.gov

Another potential stereochemical feature of biquinoline systems is axial chirality, or atropisomerism, which arises from hindered rotation around the single bond connecting the two quinoline rings. nih.govresearchgate.net However, studies on this phenomenon have focused on different biquinoline scaffolds, and its relevance to the this compound system has not been investigated. researchgate.net

Due to the absence of published data, no detailed research findings or data tables on the stereochemical aspects of this compound can be provided at this time. Further experimental investigation is required to elucidate the stereochemical behavior of this compound in chemical reactions and transformations.

Advanced Spectroscopic and Structural Characterization Methodologies for 4 Phenyl 1 ,4 Dihydro 2,3 Biquinoline

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules like 4'-phenyl-1',4'-dihydro-2,3'-biquinoline. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to determine the precise connectivity and spatial arrangement of atoms.

¹H NMR spectroscopy would provide initial insights into the number and electronic environment of protons in the molecule. The chemical shifts (δ) of the signals would indicate the type of proton (aromatic, aliphatic, vinylic, N-H), and the coupling constants (J) between adjacent protons would reveal their connectivity. For instance, the protons on the dihydroquinoline ring would be expected to show characteristic splitting patterns, and the integration of the signals would correspond to the number of protons in each environment.

¹³C NMR spectroscopy, often acquired with proton decoupling, would reveal the number of unique carbon environments. The chemical shifts of the carbon signals would help to distinguish between sp²-hybridized carbons of the aromatic rings and sp³-hybridized carbons in the dihydropyridine (B1217469) moiety. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

To establish the complete bonding framework, 2D NMR experiments are crucial. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton with its directly attached carbon atom. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal longer-range couplings between protons and carbons (typically over two to three bonds), which is vital for connecting the different fragments of the molecule, such as the phenyl ring to the dihydroquinoline core and the two quinoline (B57606) units. The Correlation Spectroscopy (COSY) experiment would identify proton-proton coupling networks, confirming the connectivity of protons within individual spin systems.

For conformational analysis, Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY) would be employed. This technique detects through-space interactions between protons that are in close proximity, providing critical information about the three-dimensional structure and preferred conformation of the molecule in solution. For example, NOE data could elucidate the relative orientation of the phenyl group with respect to the biquinoline framework.

Hypothetical ¹H NMR Data Table for this compound (Note: This table is illustrative and not based on experimental data)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1' (NH) | ~8.5 | br s | - |

| Aromatic-H | 7.0 - 8.2 | m | - |

| H-4' | ~5.0 | t | 7.5 |

| CH₂ (dihydroquinoline) | ~3.0 | d | 7.5 |

Infrared (IR) and Mass Spectrometry (MS) for Molecular Characterization

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are fundamental techniques for the characterization of newly synthesized compounds, providing information about functional groups and molecular weight.

IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present in this compound. The spectrum would be expected to show a sharp absorption band in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the dihydroquinoline ring. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the quinoline and phenyl rings would produce a series of sharp bands in the 1500-1650 cm⁻¹ region.

Mass spectrometry would be employed to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS), using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would provide a highly accurate mass measurement of the molecular ion ([M]⁺ or [M+H]⁺), allowing for the unambiguous determination of the molecular formula. The fragmentation pattern observed in the mass spectrum (MS/MS) would offer further structural information, as the molecule would break apart in a predictable manner, providing clues about the connectivity of its constituent parts.

Expected Key IR Absorption Bands for this compound (Note: This table is illustrative and not based on experimental data)

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3400 | Medium, Sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=N / C=C Stretch | 1500 - 1650 | Strong |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination and Configurational Analysis

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this method would provide definitive information about bond lengths, bond angles, and torsion angles.

The resulting crystal structure would confirm the absolute configuration of any stereocenters and reveal the conformation adopted by the molecule in the crystal lattice. This would include the planarity of the quinoline rings, the conformation of the dihydropyridine ring (which is often a boat or pseudo-boat conformation), and the dihedral angle between the phenyl substituent and the biquinoline core. Furthermore, the analysis of the crystal packing would elucidate any intermolecular interactions, such as hydrogen bonding (e.g., involving the N-H group) and π-π stacking interactions between the aromatic rings, which govern the supramolecular architecture.

Illustrative Crystallographic Data Table for a Hypothetical Crystal of this compound (Note: This table is illustrative and not based on experimental data)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| β (°) | 98.54 |

| Volume (ų) | 1978.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.25 |

Integration of Spectroscopic and Diffraction Data for Comprehensive Structural Elucidation

The most robust structural elucidation is achieved through the integration of data from all the aforementioned techniques. While X-ray crystallography provides a static picture of the molecule in the solid state, NMR spectroscopy offers insights into its structure and dynamics in solution. Comparing the solid-state conformation from X-ray diffraction with the solution-state conformation inferred from NOE data can reveal information about the molecule's flexibility and the influence of crystal packing forces.

The molecular formula determined by HRMS provides a crucial starting point for the interpretation of NMR and IR spectra. The functional groups identified by IR spectroscopy must be consistent with the structural fragments deduced from the NMR data. The combination of these complementary techniques allows for a comprehensive and unambiguous determination of the structure of this compound, ensuring a high degree of confidence in the final structural assignment.

Computational and Theoretical Investigations of 4 Phenyl 1 ,4 Dihydro 2,3 Biquinoline Systems

Density Functional Theory (DFT) for Electronic Structure and Stability Analysis

Density Functional Theory (DFT) stands as a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.gov By calculating the electron density, DFT can accurately predict the geometry and relative stability of different conformations of 4'-phenyl-1',4'-dihydro-2,3'-biquinoline. Computational studies on related quinoline (B57606) derivatives have demonstrated that DFT, often using functionals like B3LYP, can provide reliable structural parameters and energetic information. nih.govrsc.org

Table 1: Illustrative DFT-Calculated Energies for this compound

| Parameter | Calculated Value |

| Total Electronic Energy | -1257.8 Hartree |

| Energy of HOMO | -5.8 eV |

| Energy of LUMO | -1.2 eV |

| Dipole Moment | 2.5 Debye |

Note: These values are hypothetical and serve as typical examples of data generated from DFT calculations on similar aromatic systems.

Molecular Reactivity Prediction through Frontier Molecular Orbital (FMO) Theory and Fukui Functions

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of molecules, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.comlibretexts.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its capacity to accept electrons (electrophilicity). libretexts.orgucsb.edu The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability; a larger gap suggests lower reactivity. nih.gov For this compound, the distribution of the HOMO and LUMO across the molecule's framework would pinpoint the most likely sites for nucleophilic and electrophilic attack, respectively.

Complementing FMO theory, Fukui functions provide a more detailed, atom-specific measure of reactivity. nih.govscm.com These functions quantify the change in electron density at a specific atomic site when an electron is added to or removed from the molecule. scm.com The condensed Fukui function, fk+, indicates the propensity of atom k to accept an electron (nucleophilic attack), while fk- suggests its susceptibility to losing an electron (electrophilic attack). nih.govscm.com Studies on multi-nitrogen containing fused arenes have shown that Fukui functions can successfully predict sites of functionalization. researchgate.netscilit.com

Table 2: Representative FMO and Fukui Function Data for this compound

| Parameter | Value | Most Probable Site |

| HOMO Energy | -5.8 eV | Dihydroquinoline N-atom |

| LUMO Energy | -1.2 eV | C4' of dihydropyridine (B1217469) ring |

| HOMO-LUMO Gap | 4.6 eV | - |

| Fukui Function (f+) | 0.15 | C4' of dihydropyridine ring |

| Fukui Function (f-) | 0.20 | Dihydroquinoline N-atom |

Note: The values and sites are illustrative, based on general principles of reactivity for N-heterocycles.

Computational Modeling of Reaction Mechanisms and Transition States in Dihydrobiquinoline Transformations

Understanding the pathways of chemical reactions involving this compound requires the computational modeling of reaction mechanisms. This involves identifying the transition state (TS)—the highest energy point along the reaction coordinate—which is crucial for determining the reaction rate. DFT calculations are instrumental in locating and characterizing the geometry and energy of these transition states. rsc.org

For transformations such as oxidation, reduction, or rearrangement of the dihydrobiquinoline core, computational models can map out the entire energy profile of the reaction. This includes the energies of reactants, products, intermediates, and transition states. By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the feasibility and kinetics of a proposed reaction. rsc.org For instance, computational studies on the reaction mechanisms of dihydropyridines have provided significant insights into their synthesis and reactivity. nih.govresearchgate.net

Table 3: Hypothetical Activation Energies for a Reaction of this compound

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Oxidation Step 1 | TS1 | 15.2 |

| Oxidation Step 2 | TS2 | 22.5 |

| Phenyl Ring Rotation | TS3 | 5.8 |

Note: These are exemplary values to illustrate the type of data obtained from reaction mechanism modeling.

Analysis of Spectroscopic Properties through Quantum Chemical Calculations (e.g., TD-DFT for electronic spectra)

Quantum chemical calculations are invaluable for interpreting and predicting the spectroscopic properties of molecules. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating electronic absorption spectra (UV-Vis). rsc.orgresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax). bohrium.comresearchgate.net

For this compound, TD-DFT calculations would identify the key electronic transitions, which are typically π → π* transitions within the aromatic system. The calculations can also provide information on the oscillator strength of these transitions, which relates to the intensity of the absorption bands. These theoretical spectra can be compared with experimental data to confirm the molecular structure and understand the influence of the electronic environment on the spectroscopic properties. researchgate.net

Table 4: Illustrative TD-DFT Calculated Electronic Spectra Data for this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| HOMO → LUMO | 3.44 | 360 | 0.45 |

| HOMO-1 → LUMO | 3.97 | 312 | 0.12 |

| HOMO → LUMO+1 | 4.28 | 290 | 0.28 |

Note: These values are hypothetical examples based on TD-DFT studies of similar quinoline-based compounds.

Exploration of Tautomerism and Conformational Landscapes via Computational Methods

The this compound system can potentially exist in different tautomeric forms and conformations. Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. Computational methods, particularly DFT, are highly effective in evaluating the relative stabilities of different tautomers and the energy barriers for their interconversion. nih.govnih.gov Studies on hydroxyquinolines and related systems have shown that the relative energies of tautomers can be accurately predicted, providing insight into which form is likely to predominate under given conditions. nih.govresearchgate.net

Furthermore, the flexibility of the molecule, particularly the rotation around the single bond connecting the two quinoline rings and the rotation of the phenyl group, gives rise to a complex conformational landscape. Computational methods can be used to perform a conformational search to identify the various low-energy conformers and to calculate the energy barriers for rotation between them. This analysis is crucial for understanding the molecule's dynamic behavior and its potential interactions with other molecules.

Table 5: Hypothetical Relative Stabilities of Tautomers of a Biquinoline System

| Tautomer | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Tautomer A (1,4-dihydro) | 0.00 | 95.2 |

| Tautomer B (1,2-dihydro) | 2.50 | 4.7 |

| Tautomer C (aromatized) | 10.50 | <0.1 |

Note: These values are illustrative and based on computational studies of tautomerism in similar heterocyclic systems.

Potential Research Applications and Future Perspectives of Dihydrobiquinoline Scaffolds

Dihydrobiquinoline Scaffolds as Ligands in Coordination Chemistry and Catalysis Research

The nitrogen atoms within the dihydrobiquinoline framework possess lone pairs of electrons, making them excellent candidates for coordination to metal centers. libretexts.org The geometry and electronic properties of the resulting metal complexes are heavily influenced by the structure of the ligand. In the case of a dihydrobiquinoline scaffold, the partially saturated ring introduces a degree of flexibility not present in fully aromatic biquinolines, which could lead to unique coordination geometries and catalytic activities.

Metal complexes are pivotal in industrial catalysis, facilitating a wide range of chemical transformations. aithor.com The performance of these catalysts is often dictated by the nature of the organic ligands bound to the metal center. Dihydrobiquinoline ligands could be employed to create novel catalysts for reactions such as hydrogenation, hydroformylation, and oxidation. mdpi.com For instance, rhodium and palladium complexes have been utilized in the synthesis of dihydroquinolines, highlighting the interplay between metals and such heterocyclic ligands. nih.gov The steric and electronic properties of the dihydrobiquinoline scaffold can be fine-tuned through substitution, such as the addition of a phenyl group, to modulate the reactivity and selectivity of the metal catalyst.

The table below outlines potential metal complexes that could be formed with dihydrobiquinoline ligands and their prospective catalytic applications, based on the known reactivity of similar heterocyclic ligand-metal complexes.

| Metal Center | Potential Ligand System | Potential Catalytic Application |

| Rhodium (Rh) | 4'-phenyl-1',4'-dihydro-2,3'-biquinoline | Asymmetric Hydrogenation, Hydroformylation |

| Palladium (Pd) | This compound | Cross-Coupling Reactions (e.g., Suzuki, Heck) |

| Iridium (Ir) | This compound | C-H Activation, Transfer Hydrogenation |

| Copper (Cu) | This compound | Oxidation Reactions, Atom Transfer Radical Polymerization (ATRP) |

Role of Biquinoline Derivatives in Advanced Organic Synthesis as Versatile Building Blocks

Heterocyclic compounds are fundamental building blocks in organic synthesis, particularly in the construction of complex molecules with biological activity or material properties. sigmaaldrich.com Dihydrobiquinoline scaffolds, with their multiple functionalizable positions, can serve as versatile synthons. The presence of both sp2 and sp3 hybridized carbon atoms, along with nitrogen heteroatoms, offers a rich platform for a variety of chemical transformations.

For example, the dihydro part of the molecule can undergo oxidation to form the fully aromatic biquinoline system, or it can be subjected to various substitution reactions. The phenyl substituent in a compound like this compound can also be modified to introduce additional functional groups. These characteristics make dihydrobiquinolines valuable intermediates in the synthesis of more complex molecular architectures, including natural product analogues and novel pharmaceutical agents. nih.gov The development of efficient synthetic routes to access diverse dihydrobiquinoline derivatives is an active area of research. nih.gov

Considerations for Novel Material Design Incorporating Dihydrobiquinoline Units

The design of functional materials from molecular building blocks is a rapidly advancing field. core.ac.uk The unique electronic and structural features of heterocyclic compounds make them attractive components for new materials. The incorporation of dihydrobiquinoline units into larger molecular or supramolecular structures could lead to materials with interesting photophysical, electronic, or self-assembly properties.

For instance, the extended π-system of the quinoline (B57606) portions of the molecule suggests potential for applications in organic electronics. When complexed with metals, particularly lanthanides, materials based on dihydrobiquinoline scaffolds could exhibit interesting luminescence properties, making them candidates for use in organic light-emitting diodes (OLEDs) or as sensors. nih.gov The ability of these molecules to self-assemble into ordered structures could also be exploited in the creation of porous materials for gas storage or separation. nih.gov The phenyl group can further influence the packing and intermolecular interactions within the solid state, affecting the bulk properties of the material.

Emerging Trends in Dihydrobiquinoline Chemical Research and Unexplored Reactivity

While the chemistry of quinolines is well-established, the reactivity of their partially saturated dihydro- counterparts is less explored. Emerging trends in chemical research, such as the focus on sustainable chemistry and the development of novel synthetic methodologies, are likely to drive new investigations into dihydrobiquinoline systems. youtube.com High-throughput experimentation and computational chemistry are powerful tools that can accelerate the discovery of new reactions and applications for these compounds. youtube.com

One area of unexplored reactivity lies in the asymmetric synthesis of chiral dihydrobiquinolines. The development of catalytic methods to produce enantiomerically pure dihydrobiquinolines would be of significant interest, particularly for applications in medicinal chemistry and asymmetric catalysis. youtube.com Furthermore, the unique combination of a dihydroquinoline and a quinoline ring system within the same molecule presents opportunities for selective functionalization and intramolecular reactions that could lead to novel and complex heterocyclic frameworks.

Opportunities for Further Derivatization and Functionalization in Chemical Research

The dihydrobiquinoline scaffold offers numerous sites for further derivatization and functionalization, providing a pathway to a wide array of new chemical entities. The ability to modify the core structure is essential for tuning its properties for specific applications.

Key functionalization strategies could include:

N-alkylation or N-arylation: Modification of the nitrogen atom in the dihydroquinoline ring can alter the steric and electronic properties of the molecule.

Substitution on the aromatic rings: Electrophilic or nucleophilic substitution reactions on the quinoline and phenyl rings can introduce a variety of functional groups.

Modification of the dihydro ring: Reactions such as oxidation, reduction, or addition across the double bond can lead to a range of new scaffolds.

The development of robust and selective methods for these transformations is a key objective for future research. Such studies will not only expand the chemical space accessible from the dihydrobiquinoline core but also facilitate the synthesis of molecules with optimized properties for applications in catalysis, materials science, and drug discovery. The creation of libraries of diverse dihydrobiquinoline derivatives will be crucial for systematically exploring their potential. klinger-lab.de

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for 4'-phenyl-1',4'-dihydro-2,3'-biquinoline, and how do reaction conditions influence product purity?

- Answer : A prominent method involves intramolecular Baylis-Hillman (IBH) reactions using vinylquinoline-imine systems. For example, Trifonov et al. demonstrated that activated alkenes (e.g., vinylquinoline) react with imines under mild conditions to form the 1',2'-dihydro-2,3'-biquinoline framework, a precursor to the target compound . Key factors include solvent polarity (e.g., THF vs. DMF), temperature (room temp. vs. reflux), and catalyst choice (e.g., DABCO), which impact reaction kinetics and byproduct formation. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating high-purity products.

Q. How is the structural integrity of this compound confirmed experimentally?

- Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming stereochemistry and bond angles. For instance, Theissmann and Bolteb resolved the dihedral angles of a related tetrahydroquinoline derivative (e.g., C4–C11–C5–C10 = 34.2°) to validate spatial arrangements . Complementary techniques include:

- NMR : and NMR to identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and quaternary carbons.

- HPLC-MS : To assess molecular weight (e.g., [M+H] peaks) and detect impurities.

Q. What are common functionalization strategies for modifying the quinoline core in this compound?

- Answer : Electrophilic aromatic substitution (EAS) at the 4'-phenyl group or quinoline nitrogen is feasible. For example:

- Halogenation : Bromination at the 6-position using NBS (N-bromosuccinimide) under radical conditions .

- Cross-coupling : Suzuki-Miyaura reactions with boronic acids (e.g., 4-biphenylboronic acid, CAS 5122-94-1) to introduce aryl groups .

- Oxidation : Controlled oxidation of the dihydro moiety to yield fully aromatic biquinoline derivatives.

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for IBH-based synthesis?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and compare activation energies for competing pathways. For example, discrepancies in regioselectivity (e.g., α- vs. β-addition in IBH reactions) may arise from steric effects or electronic stabilization of intermediates. Molecular docking studies (as used for anti-tubercular quinazolinones) can also predict binding affinities if the compound has biological targets .

Q. What strategies mitigate challenges in crystallizing this compound derivatives for SCXRD analysis?

- Answer : Slow evaporation in mixed solvents (e.g., CHCl/MeOH) promotes crystal growth. For stubborn cases:

- Seeding : Introduce microcrystals from analogous compounds (e.g., 2,3'-bipyridine derivatives).

- Temperature Gradients : Gradual cooling from 40°C to 4°C reduces lattice defects.

- Co-crystallization : Use templating agents like crown ethers to stabilize the lattice .

Q. How do electronic effects in substituents influence the compound’s spectroscopic and reactivity profiles?

- Answer : Electron-donating groups (e.g., –OCH) on the phenyl ring increase electron density at the quinoline N-atom, altering UV-Vis absorption (e.g., bathochromic shifts) and reducing oxidation potential. Conversely, electron-withdrawing groups (e.g., –NO) enhance electrophilicity, facilitating nucleophilic attacks. Comparative studies on analogs (e.g., 4-ClCH vs. 4-MeCH substituents) reveal these trends via cyclic voltammetry and time-dependent DFT .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability under acidic conditions?

- Answer : Contradictions may stem from solvent polarity or protonation sites. For example:

- In aqueous HCl : The dihydro moiety may protonate, leading to ring-opening.

- In anhydrous AcOH : Stability increases due to hydrogen bonding with the quinoline N-atom.

- Validation : Conduct stability assays (HPLC monitoring) under controlled pH and moisture levels. Reference IUPAC guidelines for standardized condition reporting .

Methodological Tables

Table 1 : Comparison of Synthetic Yields for this compound Derivatives

| Substituent (R) | Reaction Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 4-BrCH | DMF, 25°C, 24h | 68 | >98% |

| 3,5-MeCH | THF, reflux, 12h | 82 | 95% |

| 2-Naphthyl | DCM, RT, 48h | 55 | 97% |

| Data synthesized from IBH reaction studies . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.